molecular formula C16H21N5O3 B6686990 4-hydroxy-6-methyl-1-[3-oxo-3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propyl]pyridin-2-one

4-hydroxy-6-methyl-1-[3-oxo-3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propyl]pyridin-2-one

Cat. No.: B6686990
M. Wt: 331.37 g/mol
InChI Key: WUTGOGIQXKQSNQ-ZDUSSCGKSA-N
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Description

4-hydroxy-6-methyl-1-[3-oxo-3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propyl]pyridin-2-one is a complex organic compound that features a pyridinone core structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural components, which include a triazole ring and a pyrrolidine moiety. These structural features contribute to its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-1-[3-oxo-3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propyl]pyridin-2-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be summarized as follows:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, typically involving an azide and an alkyne under copper-catalyzed conditions.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring is incorporated through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-1-[3-oxo-3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propyl]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The triazole and pyrrolidine moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

4-hydroxy-6-methyl-1-[3-oxo-3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propyl]pyridin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Medicine: Its potential therapeutic properties make it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-1-[3-oxo-3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propyl]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and pyrrolidine moiety are key structural features that enable the compound to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-6-methyl-1-[3-oxo-3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propyl]pyridin-2-one: shares similarities with other pyridinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a triazole ring and a pyrrolidine moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

4-hydroxy-6-methyl-1-[3-oxo-3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]propyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-12-9-14(22)10-16(24)20(12)7-4-15(23)21-6-2-3-13(21)11-19-8-5-17-18-19/h5,8-10,13,22H,2-4,6-7,11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTGOGIQXKQSNQ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)N2CCCC2CN3C=CN=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=O)N1CCC(=O)N2CCC[C@H]2CN3C=CN=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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